molecular formula C18H25N5O B2845789 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide CAS No. 1219906-18-9

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Cat. No.: B2845789
CAS No.: 1219906-18-9
M. Wt: 327.432
InChI Key: CBMPXKJITJMKLC-UHFFFAOYSA-N
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Description

N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a synthetic small molecule of interest in biochemical and pharmacological research. This compound features a pyrimidine core, a structural motif frequently found in molecules that act as kinase inhibitors . Its molecular architecture suggests potential as a scaffold for developing inhibitors of specific protein kinases, which are key targets in oncology and other disease areas . Researchers can utilize this compound as a building block or intermediate in medicinal chemistry programs aimed at exploring new therapeutic agents . The presence of the dimethylamino group and the phenylpropanamide chain may influence the compound's binding affinity and selectivity towards specific enzymatic targets. As with many investigational compounds, its precise mechanism of action and full spectrum of research applications are subjects for ongoing scientific investigation. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMPXKJITJMKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its therapeutic applications in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N5O3SC_{18}H_{25}N_{5}O_{3}S, with a molecular weight of 427.5 g/mol. The presence of a dimethylamino group and a methoxy substituent enhances its solubility and bioavailability, crucial factors for drug development.

PropertyValue
Molecular FormulaC18H25N5O3S
Molecular Weight427.5 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in cancer cell lines. This is supported by its structural similarity to known anticancer agents that target specific signaling pathways involved in tumor growth.
  • Antimicrobial Effects : The compound may also show antimicrobial activity, potentially inhibiting the growth of various pathogens. This activity is likely due to its ability to disrupt cellular processes in microorganisms.
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme overactivity is a factor.

Case Studies and Research Findings

Although comprehensive clinical trials specifically for this compound are not yet available, related compounds have shown significant promise:

  • In Vitro Studies : In vitro assays have demonstrated the ability of similar pyrimidine derivatives to inhibit tumor cell growth and exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown dose-dependent inhibition of cell proliferation in rat lymphoma cells .
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and toxicity profiles of related compounds. These studies often reveal insights into the pharmacokinetics and potential therapeutic windows for further development .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrimidine 6-(Dimethylamino)-2-methyl, ethylamino linker, 3-phenylpropanamide Kinase inhibition (hypothetical)
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Piperidine-ethoxy phenyl Piperidine-ethoxy, 3-phenylpropanamide GPCR modulation (e.g., adrenergic)
N-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12g) Pyrrolidine-ethoxy phenyl Pyrrolidine-ethoxy, 3-phenylpropanamide GPCR modulation
(2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d) Diethylamino-ethoxy phenyl Conjugated dienamide, dimethylamino-ethoxy Membrane permeability enhancer
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole 6-Nitro, 3-phenylpropanamide Antimicrobial/anticancer potential
Dasatinib Thiazole-pyrimidine 2-Chloro-6-methylphenyl, hydroxyethylpiperazinyl, carboxamide BCR-ABL kinase inhibition (approved)

Key Observations :

  • The target compound shares a pyrimidine core with Dasatinib but lacks the thiazole-carboxamide and chlorine substituents critical for BCR-ABL binding .
  • Compared to benzothiazole derivatives (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide ), the pyrimidine core may confer distinct electronic properties, altering target selectivity.
  • Compounds 12f and 12g feature bulkier piperidine/pyrrolidine groups, which could reduce blood-brain barrier penetration compared to the target compound’s dimethylamino group.

Key Observations :

  • Higher yields for 16d (78.6%) vs. 12f/12g (~60%) suggest that aliphatic linkers (e.g., dimethylaminoethoxy) improve reaction efficiency compared to cyclic amines .

Pharmacological and Functional Insights

Table 3: Inferred Pharmacological Profiles

Compound Name Probable Targets Functional Advantages Limitations
Target Compound Kinases, GPCRs Modular design for SAR optimization Unconfirmed in vivo efficacy
12f/12g Adrenergic/serotonin receptors High purity (>98%) and stability Limited solubility in polar solvents
Dasatinib BCR-ABL, Src kinases Clinically validated efficacy Toxicity (myelosuppression)
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Bacterial enzymes Nitro group enhances electrophilic reactivity Potential mutagenicity

Key Observations :

  • The target compound’s pyrimidine-ethylamino linker may mimic Dasatinib’s hinge-binding region in kinases but requires validation .
  • Benzothiazole derivatives () often target microbial enzymes, whereas the pyrimidine-based compounds () are more kinase-focused .

Q & A

Q. Methodology :

  • Use coupling agents like EDC/HOBt for amide bond formation (as demonstrated in related syntheses ).
  • Optimize solvent polarity (e.g., DMF or DCM) and temperature (0–25°C) to control reaction rates .
  • Employ column chromatography with gradients of ethyl acetate/hexane for purification .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Amide CouplingEDC, HOBt, DIPEA, DMF, RT45–57%
Pyrimidinyl SubstitutionDimethylamine, THF, 60°C~37%

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Answer:
A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm amine, amide, and pyrimidinyl protons. For example, pyrimidinyl protons resonate at δ 6.5–8.5 ppm .
  • ESI-MS : Verify molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Q. Methodology :

  • Prepare samples in deuterated solvents (e.g., DMSO-d₆) for NMR .
  • Use high-resolution MS to distinguish isotopic patterns .

Advanced: How can computational chemistry improve reaction yield and pathway design?

Answer:
Computational tools reduce trial-and-error approaches:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Solvent Effects : Predict solvent interactions via COSMO-RS simulations to optimize polarity .
  • Feedback Loops : Integrate experimental data (e.g., failed conditions) into machine learning models to refine predictions .

Case Study :
ICReDD’s approach reduced reaction development time by 50% using computational-experimental feedback .

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?

Answer:
Contradictions arise from impurities, solvent effects, or conformational flexibility. Strategies include:

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) .
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers .
  • Docking Studies : Compare computational binding poses with bioassay results to reconcile activity discrepancies .

Example :
Inconsistent ¹³C NMR signals may arise from tautomerism in the pyrimidinyl ring; variable-temperature NMR can clarify this .

Basic: What functional groups in this compound influence its reactivity and bioactivity?

Answer:
Key groups include:

  • Pyrimidinyl Amine : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Amide Linker : Enhances metabolic stability compared to ester groups .
  • Phenylpropanamide Moiety : Influences lipophilicity and membrane permeability .

Q. Methodology :

  • Modify substituents (e.g., methyl groups on pyrimidine) to study structure-activity relationships (SAR) .

Advanced: What strategies are recommended for scaling synthesis from lab to pilot plant?

Answer:
Scale-up requires addressing heat transfer, mixing efficiency, and safety:

  • Reactor Design : Use continuous-flow systems for exothermic steps (e.g., amide coupling) .
  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Separation Technologies : Optimize membrane filtration or centrifugation for bulk purification .

Q. Table 2: Engineering Considerations for Scale-Up

ParameterLab ScalePilot Scale
Reactor TypeRound-bottom flaskContinuous-flow reactor
MixingMagnetic stirrerMechanical agitation
Temperature ControlOil bathJacketed reactor

Advanced: How to design binding assays for studying interactions with biological targets?

Answer:
Use a tiered approach:

  • Computational Docking : Identify potential binding pockets using AutoDock or Schrödinger .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Case Study :
For pyrimidine derivatives, SPR assays revealed nanomolar affinity for kinase targets .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Data extrapolated from analogous compounds and methodologies in cited evidence.
  • Advanced questions emphasize computational integration and mechanistic rigor.

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